2-Bromo-4,6-diphenyl-1,3,5-triazine
Overview
Description
2-Bromo-4,6-diphenyl-1,3,5-triazine is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including organic electronics, biomedical chemistry, and non-linear optics . The compound is characterized by a triazine ring substituted with bromine and phenyl groups, which imparts unique chemical properties.
Mechanism of Action
Target of Action
It is known that this compound is used as a building block in the synthesis of organic semiconductors .
Mode of Action
2-Bromo-4,6-diphenyl-1,3,5-triazine is used in the synthesis of organic light emitters . It is introduced into the ortho-positions of the 2,4,6-triphenyl-1,3,5-triazine framework to generate emitters, which show high thermal stability, obvious solvated bathochromic shift, and aggregation-induced quenching .
Biochemical Pathways
Its role in the synthesis of organic light emitters suggests it may influence pathways related to light emission in these systems .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could impact its bioavailability.
Result of Action
As a component in the synthesis of organic light emitters, this compound contributes to the high thermal stability and light emission properties of these systems .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its thermal stability suggests it can function effectively in high-temperature environments . .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4,6-diphenyl-1,3,5-triazine can be synthesized through the co-trimerization of benzonitriles with guanidine hydrochloride. This method involves the reaction of benzonitriles with guanidine hydrochloride under specific conditions to yield the desired triazine derivative . Another synthetic route involves the use of 2,4,6-tribromo-1,3,5-triazine and phenylboronic acid in a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of palladium-catalyzed cross-coupling reactions is particularly favored due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,6-diphenyl-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Coupling Reactions: Palladium catalysts and ligands are commonly used under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .
Scientific Research Applications
2-Bromo-4,6-diphenyl-1,3,5-triazine has a wide range of applications in scientific research:
Organic Electronics: It is used as a building block for the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials.
Biomedical Chemistry: The compound is explored for its potential in drug discovery and development due to its unique chemical properties.
Non-linear Optics: It is utilized in the development of materials for non-linear optical applications.
Organic Synthesis: It serves as an intermediate in the synthesis of various complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triphenyl-1,3,5-triazine: Similar in structure but lacks the bromine substitution.
2-Amino-4,6-diphenyl-1,3,5-triazine: Contains an amino group instead of bromine.
Uniqueness
2-Bromo-4,6-diphenyl-1,3,5-triazine is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties. This makes it particularly useful in applications requiring specific electronic or steric effects .
Properties
IUPAC Name |
2-bromo-4,6-diphenyl-1,3,5-triazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3/c16-15-18-13(11-7-3-1-4-8-11)17-14(19-15)12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPGZCQGDXUUAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)Br)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650644 | |
Record name | 2-Bromo-4,6-diphenyl-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80984-79-8 | |
Record name | 2-Bromo-4,6-diphenyl-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4,6-diphenyl-1,3,5-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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